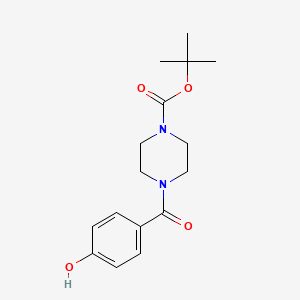

Tert-butyl 4-(4-hydroxybenzoyl)piperazine-1-carboxylate

Übersicht

Beschreibung

Tert-butyl 4-(4-hydroxybenzoyl)piperazine-1-carboxylate: is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and organic compounds. This compound features a piperazine ring substituted with a tert-butyl group and a 4-hydroxybenzoyl group, making it a versatile building block in chemical synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(4-hydroxybenzoyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 4-hydroxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

- Solvent: Dichloromethane or tetrahydrofuran

- Temperature: Room temperature to reflux

- Reaction time: Several hours to overnight

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Chemischer Reaktionen

Types of Reactions: Tert-butyl 4-(4-hydroxybenzoyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Formation of 4-(4-hydroxybenzoyl)piperazine-1-carboxylic acid.

Reduction: Formation of 4-(4-hydroxybenzyl)piperazine-1-carboxylate.

Substitution: Formation of various substituted piperazine derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1. Synthesis of Anticancer Agents

One of the primary applications of tert-butyl 4-(4-hydroxybenzoyl)piperazine-1-carboxylate is its use as an intermediate in the synthesis of targeted cancer therapies. It is particularly relevant in the production of compounds such as Ribociclib and Palbociclib, both of which are used in treating hormone receptor-positive breast cancer. These drugs function as selective cyclin-dependent kinase (CDK) inhibitors, which help to halt the proliferation of cancer cells by interfering with cell cycle regulation .

1.2. Role in Drug Formulation

The compound's structural features allow it to enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs). This is crucial for improving the pharmacokinetic profiles of drugs, ensuring that they reach their therapeutic targets effectively .

Synthesis Methodologies

2.1. Traditional Synthetic Routes

The synthesis of this compound typically involves multi-step processes that can include protection-deprotection strategies, coupling reactions, and purification steps. Common methods utilize reagents such as piperazine derivatives and various coupling agents to facilitate the formation of the desired piperazine structure .

2.2. Photocatalytic Approaches

Recent advancements have introduced photocatalytic methods for synthesizing this compound, which offer advantages such as reduced environmental impact and improved yields. For example, using visible light irradiation in the presence of appropriate photocatalysts has been shown to streamline the synthesis process while minimizing byproduct formation .

Case Studies and Research Findings

3.1. Case Study: Synthesis Optimization

A study demonstrated an optimized synthetic route for this compound using a combination of microwave-assisted synthesis and solvent-free conditions. This approach not only reduced reaction times but also increased overall yield and purity compared to traditional methods .

3.2. Therapeutic Efficacy Studies

Research has indicated that derivatives of this compound exhibit promising anticancer activity in vitro. In particular, studies have shown that these compounds can induce apoptosis in cancer cell lines while sparing normal cells, highlighting their potential for selective cancer therapy .

Wirkmechanismus

The mechanism of action of tert-butyl 4-(4-hydroxybenzoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s piperazine ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The hydroxyl and carbonyl groups can form hydrogen bonds with biological macromolecules, enhancing its binding affinity and specificity. The exact molecular targets and pathways depend on the specific biological activity being investigated.

Vergleich Mit ähnlichen Verbindungen

- Tert-butyl 4-(4-bromophenethyl)piperazine-1-carboxylate

- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

- Tert-butyl 4-(4-iodobenzoyl)piperazine-1-carboxylate

Comparison: Tert-butyl 4-(4-hydroxybenzoyl)piperazine-1-carboxylate is unique due to the presence of the 4-hydroxybenzoyl group, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities due to the hydroxyl group’s ability to form hydrogen bonds and participate in various chemical reactions. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biologische Aktivität

Tert-butyl 4-(4-hydroxybenzoyl)piperazine-1-carboxylate (CAS No. 681482-86-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound contains a piperazine ring, which is known for its ability to interact with various biological targets. The presence of the tert-butyl and hydroxybenzoyl groups contributes to its lipophilicity and potential bioactivity.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It has been shown to modulate various signaling pathways, which can lead to therapeutic effects such as anti-inflammatory and antimicrobial activities.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been evaluated against a range of bacterial strains, demonstrating effective inhibition.

- Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

This table summarizes the MIC values obtained from various studies, highlighting the compound's potential as an antimicrobial agent.

Anti-inflammatory Activity

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, suggesting a mechanism for its anti-inflammatory effects. The compound's ability to downregulate inflammatory mediators makes it a candidate for further research in inflammatory diseases.

- Case Study: Inhibition of Cytokine Production

In a study involving human macrophages, this compound reduced the levels of TNF-alpha and IL-6 by approximately 50% at a concentration of 10 µM, indicating significant anti-inflammatory potential .

Research Findings

Recent investigations have focused on the synthesis and evaluation of this compound's biological properties. The following key findings have emerged:

- Corrosion Inhibition : While primarily focused on its biological activity, some studies have explored its use in corrosion inhibition, suggesting a broader application in material science .

- Structure-Activity Relationship (SAR) : Variations in the substituents on the piperazine ring have been linked to changes in biological activity, underscoring the importance of molecular structure in drug design .

- Pharmacokinetics : Preliminary pharmacokinetic studies indicate favorable absorption characteristics, making it a viable candidate for therapeutic development .

Eigenschaften

IUPAC Name |

tert-butyl 4-(4-hydroxybenzoyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O4/c1-16(2,3)22-15(21)18-10-8-17(9-11-18)14(20)12-4-6-13(19)7-5-12/h4-7,19H,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRPBUWZNHVHHCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10630377 | |

| Record name | tert-Butyl 4-(4-hydroxybenzoyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10630377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

681482-86-0 | |

| Record name | tert-Butyl 4-(4-hydroxybenzoyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10630377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.